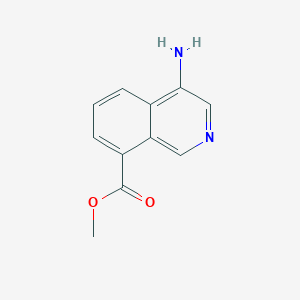

Methyl 4-aminoisoquinoline-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

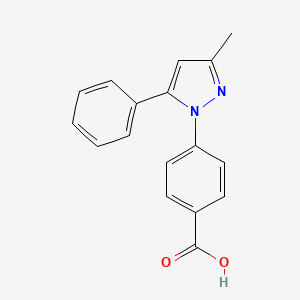

“Methyl 4-aminoisoquinoline-8-carboxylate” is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 . It is used in research and as a building block in chemistry .

Synthesis Analysis

The synthesis of isoquinoline derivatives, including “this compound”, has been a topic of interest in medicinal chemistry . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been reported . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis

“this compound” should be stored in a dark place, in an inert atmosphere, at room temperature . The boiling point is not specified .Applications De Recherche Scientifique

Organic Synthesis Methodologies

Auxiliary-assisted Palladium-catalyzed C-H Functionalization

A study developed a method for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives using 8-aminoquinoline auxiliary. This technique allows selective monoarylation of primary sp3 C-H bonds and alkylation of sp3 and sp2 C-H bonds, showcasing functional group tolerance and enabling functionalization of amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).

Antitumor Activities

Isoquinoline-1-carboxaldehyde Thiosemicarbazone Derivatives

Research into isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives revealed significant antineoplastic activity against L1210 leukemia in mice. The study synthesized various derivatives, including 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone, highlighting their potential as antitumor agents (Liu et al., 1995).

PARP-1 Inhibition for Cancer Therapy

Quinoline-8-carboxamides as PARP-1 Inhibitors

A series of quinoline-8-carboxamides were designed and synthesized as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme target in cancer therapy. These compounds showed potential therapeutic activities due to their ability to inhibit human recombinant PARP-1 activity, indicating their application in designing new cancer therapies (Lord et al., 2009).

Alzheimer’s Disease Treatment

New Multifunctional Agents for AD

Research into hybrids of 4-amino-2,3-polymethylenequinoline linked to butylated hydroxytoluene as potential multifunctional agents for Alzheimer's disease treatment demonstrated potent inhibition against acetylcholinesterase and butyrylcholinesterase. The lead compounds showed significant selectivity and antioxidant activity, suggesting their promise as therapeutic candidates for AD (Makhaeva et al., 2020).

Propriétés

IUPAC Name |

methyl 4-aminoisoquinoline-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-4-2-3-7-9(8)5-13-6-10(7)12/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEKNOHQZUCRQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(C=NC=C21)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2769781.png)

![N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2769784.png)

![2-({[2-(2-furyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2769787.png)

![1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2769788.png)

![2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2769796.png)

![isopropyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B2769797.png)

![(1R,5S)-8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2769804.png)